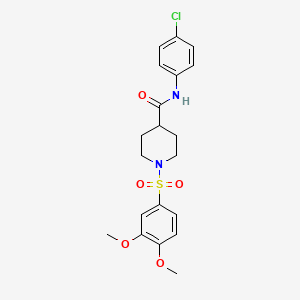
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. The compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and learning and memory processes.
Mechanism of Action
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. This blocks the receptor's activation by glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating NMDA receptor activity, N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can regulate synaptic plasticity and prevent the excessive activation of the receptor that can lead to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the prevention of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its high selectivity and specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor modulation on various physiological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of focus could be the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. Another potential direction could be the investigation of the compound's effects on other neurological disorders, such as traumatic brain injury or stroke. Additionally, future research could explore the potential of N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide as a therapeutic agent in combination with other drugs or therapies.
Synthesis Methods
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by the formation of a piperidine intermediate and subsequent sulfonation and amide formation reactions.
Scientific Research Applications
N-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to exhibit neuroprotective effects by preventing excitotoxicity and oxidative stress, which are implicated in the pathogenesis of these disorders.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXWCFOBOZTVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

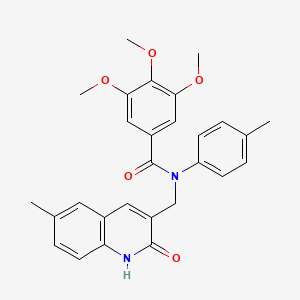

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
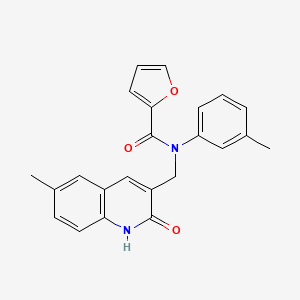

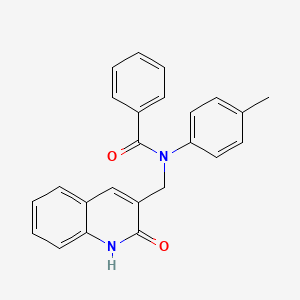

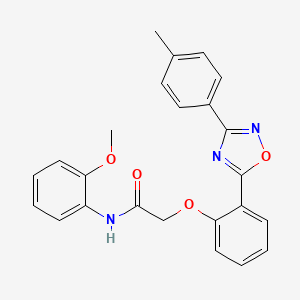
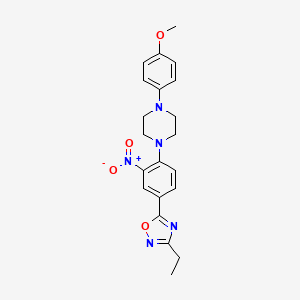
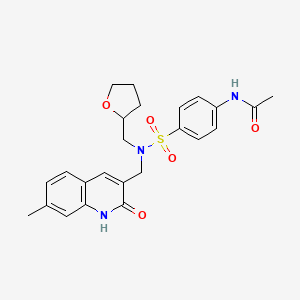
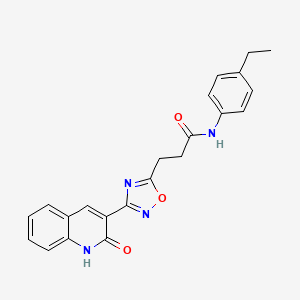
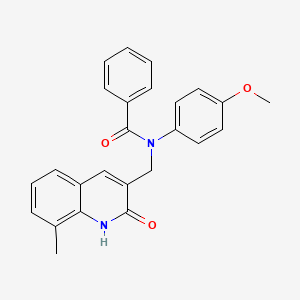
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
